"physicochemical properties of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid"
"physicochemical properties of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid"
An In-Depth Technical Guide: Physicochemical Characterization of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic Acid
Abstract
4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid is a novel molecular entity incorporating a tetrahydropyran (THP) scaffold, a key heterocycle in modern pharmaceuticals, functionalized with a tolyl group and a carboxylic acid. While specific experimental data for this compound is not widely published, its structural motifs suggest significant potential in medicinal chemistry. This guide provides a comprehensive framework for the full physicochemical characterization of this compound. As a Senior Application Scientist, my objective is not merely to list properties but to present a strategic, field-proven approach for their determination. We will explore the causality behind experimental choices, detailing robust, self-validating protocols for measuring critical parameters such as pKa, LogP/D, and solubility. This document serves as a roadmap for any research team tasked with evaluating this or structurally similar compounds, ensuring the generation of high-quality, decision-driving data essential for advancing a candidate from discovery to development.
Introduction
Chemical Identity and Structure
4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid (CAS: 889940-10-7) is an organic compound with the molecular formula C₁₃H₁₆O₃ and a molecular weight of 220.27 g/mol . Its structure features a central tetrahydropyran ring, which is a saturated six-membered heterocycle containing an oxygen atom. At the 4-position, the ring is substituted with both a carboxylic acid group and a meta-tolyl group.
Caption: Chemical Structure of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid.
Significance in Medicinal Chemistry
The tetrahydropyran ring is a privileged scaffold in drug design, prized for its ability to improve pharmacokinetic properties. It often serves as a metabolically stable, hydrophilic replacement for aromatic or more lipophilic groups, enhancing solubility and reducing off-target toxicity. The carboxylic acid moiety is a common functional group that can engage in hydrogen bonding and ionic interactions with biological targets, while also influencing solubility and clearance pathways. The tolyl group provides a lipophilic region for potential hydrophobic interactions within a receptor binding pocket. The combination of these three motifs makes this compound and its analogues interesting candidates for various therapeutic areas.
Rationale for Physicochemical Profiling
A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and directly impact formulation strategy and in-vivo behavior. For an ionizable compound like 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid, properties such as the acid dissociation constant (pKa), lipophilicity (LogP/D), and solubility are not static values but are highly dependent on the physiological pH environment. Early and accurate measurement of these characteristics is a non-negotiable step to de-risk a project and enable rational drug design.
Experimental Characterization Strategy
A logical, phased approach is required to build a comprehensive physicochemical profile. The workflow begins with structural confirmation, followed by the determination of the fundamental properties that dictate behavior in aqueous and lipid environments.
Caption: Workflow for the physicochemical characterization of a novel compound.
Acid-Base Properties: pKa Determination
Theoretical Context & Importance
The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated (neutral) and deprotonated (ionized) forms. For a carboxylic acid, this equilibrium dictates its charge state, which profoundly influences its solubility, membrane permeability, and ability to interact with biological targets. Carboxylic acids typically have pKa values in the range of 4-5. The pKa of our target compound is expected to be in this range, allowing for significant absorption in the lower pH of the small intestine while being predominantly ionized and soluble at physiological pH (7.4).
Experimental Protocol: Potentiometric Titration
This method is considered the gold standard for pKa determination due to its accuracy and direct measurement of the protonation equilibrium.
Causality: The protocol is designed to precisely measure the change in pH of a solution of the compound as a strong base (titrant) is added. The inflection point of the resulting titration curve corresponds to the pKa. Using a co-solvent like methanol is necessary if the compound's aqueous solubility is low, but its concentration must be controlled as it can slightly alter the apparent pKa.
Methodology:
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Preparation: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
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Sample Solution: Accurately weigh approximately 5-10 mg of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent. For compounds with low water solubility, a water/methanol mixture (e.g., 80:20) can be used.
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Titrant: Prepare a standardized solution of 0.1 M potassium hydroxide (KOH) or sodium hydroxide (NaOH). Ensure it is carbonate-free.
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Titration: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and stir gently. Immerse the calibrated pH electrode.
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Data Acquisition: Add the titrant in small, precise increments (e.g., 0.02 mL) using an auto-titrator or a calibrated burette. Record the pH after each addition, allowing the reading to stabilize.
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Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV vs. V).
Lipophilicity Assessment: LogP & LogD Determination
Theoretical Context & Importance
Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ability to cross biological membranes.[1]
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LogP (Partition Coefficient): Measures the partitioning of the neutral form of the compound between an organic phase (typically n-octanol) and an aqueous phase.
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LogD (Distribution Coefficient): Measures the partitioning of all forms (neutral and ionized) at a specific pH. For an acidic compound, LogD is pH-dependent and is the more physiologically relevant parameter.[2]
A balanced LogP/D (often in the 1-3 range) is desirable for oral drugs to ensure sufficient membrane permeability for absorption without being so lipophilic as to cause poor solubility or rapid metabolism.
Experimental Protocol: Shake-Flask Method (OECD 107)
This classic method directly measures the partitioning of the compound and remains a highly reliable standard.[3]
Causality: The protocol establishes a true equilibrium between two immiscible phases. N-octanol is chosen as the organic phase because its properties are thought to mimic those of biological lipid membranes. The choice of buffer for the aqueous phase is critical; for LogP, the pH must be set at least 2 units below the pKa to ensure >99% of the compound is in its neutral form. For LogD, a buffer at pH 7.4 is used to mimic physiological conditions.
Methodology:
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Phase Preparation: Pre-saturate n-octanol with the chosen aqueous buffer (e.g., pH 2.0 buffer for LogP; pH 7.4 PBS for LogD) and vice-versa by shaking them together for 24 hours and then allowing the layers to separate.
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Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.
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Partitioning: In a glass vial, combine a known volume of the octanol stock solution with a known volume of the pre-saturated aqueous buffer (e.g., a 1:1 or 2:1 ratio).
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Equilibration: Cap the vial and shake vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 2-24 hours).
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Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
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Quantification: Carefully remove an aliquot from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).
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Calculation:
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P = [Concentration in Octanol] / [Concentration in Aqueous]
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LogP (or LogD) = log10(P)
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Solubility Profile
Theoretical Context & Importance
A drug must be in solution to be absorbed. Poor solubility is a primary cause of failure for many drug candidates.[4][5] It is crucial to distinguish between two types of solubility measurements:
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Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer. This is a high-throughput measurement often used in early discovery.[6]
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Thermodynamic Solubility: Represents the true equilibrium solubility of the solid compound in a given medium. It is a lower-throughput but more definitive measurement, essential for pre-formulation and development.[6]
Experimental Protocol: Thermodynamic Solubility via Shake-Flask
This method determines the equilibrium solubility and is considered the definitive standard.
Causality: The protocol ensures that the solution is in true equilibrium with an excess of the solid compound, representing the maximum concentration the solvent can hold. Using different biorelevant media is critical to predict how the drug will behave in different parts of the gastrointestinal tract.
Methodology:
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Media Preparation: Prepare relevant aqueous buffers, such as deionized water, 0.1 N HCl (pH ~1.2, simulating gastric fluid), and phosphate-buffered saline (PBS, pH 7.4, simulating intestinal fluid).
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Sample Addition: Add an excess amount of the solid compound to a vial containing a known volume of the test medium. The excess should be clearly visible to ensure saturation.
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Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C or 37 °C) for at least 24-48 hours to allow equilibrium to be reached.
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Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step; filtration through a low-binding filter (e.g., 0.22 µm PVDF) or centrifugation at high speed can be used.[4]
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Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.
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Solid-State Analysis (Optional but Recommended): Analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) to check for any changes in the crystalline form during the experiment.
Structural Confirmation and Purity Analysis
Before determining any physical properties, the identity and purity of the compound must be unequivocally confirmed.
Spectroscopic Data Interpretation
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¹H NMR Spectroscopy: The spectrum is expected to show distinct signals for the aromatic protons of the tolyl group (typically 7.0-7.5 ppm), the methyl group on the tolyl ring (~2.3 ppm), and the protons on the tetrahydropyran ring (in the 1.5-4.0 ppm range).[7][8] The acidic proton of the carboxyl group will appear as a broad singlet far downfield, often above 10 ppm, and its signal will disappear upon adding a drop of D₂O.[7][9][10]
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¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is expected to resonate in the 165-185 ppm region.[7][11][12] Aromatic carbons will appear between 120-150 ppm, while the aliphatic carbons of the THP ring will be upfield (20-70 ppm).
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Mass Spectrometry (MS): Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum should show a prominent molecular ion peak [M-H]⁻ in negative mode or [M+H]⁺ in positive mode, corresponding to the molecular weight. Common fragmentation patterns for carboxylic acids include the loss of the carboxyl group (-45 Da).[7][12][13]
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Infrared (IR) Spectroscopy: The spectrum will be characterized by a very broad O-H stretching band from the carboxylic acid dimer, typically centered around 2500-3300 cm⁻¹.[9][10][14] A strong, sharp C=O carbonyl stretch is expected around 1700-1730 cm⁻¹.[14][15]
Summary of Key Physicochemical Properties
The data generated from the described protocols should be consolidated into a clear summary table for easy reference and comparison.
| Property | Predicted Value (Illustrative) | Experimental Method | Importance in Drug Development |
| Molecular Weight | 220.27 g/mol | Mass Spectrometry | Governs diffusion, key for Lipinski's Rule of 5 |
| pKa | ~4.5 | Potentiometric Titration | Dictates ionization state, affecting solubility and absorption |
| LogP (of neutral form) | ~2.8 | Shake-Flask (pH < pKa) | Measures intrinsic lipophilicity, relates to membrane permeability |
| LogD at pH 7.4 | ~0.8 | Shake-Flask (pH 7.4) | Physiologically relevant lipophilicity, predicts in-vivo distribution |
| Aqueous Solubility (pH 7.4) | >100 µg/mL (as anion) | Thermodynamic Shake-Flask | Determines dissolution rate and maximum absorbable dose |
| Aqueous Solubility (pH 2.0) | <10 µg/mL (as neutral) | Thermodynamic Shake-Flask | Predicts behavior in the stomach, potential for precipitation |
Conclusion
The successful advancement of 4-m-Tolyl-tetrahydro-pyran-4-carboxylic acid, or any drug candidate, from the bench to the clinic is critically dependent on a robust understanding of its fundamental physicochemical properties. This guide has outlined an integrated strategy, grounded in established scientific principles and authoritative methods, for the comprehensive characterization of this molecule. By following these detailed protocols, researchers can generate the high-quality, reproducible data necessary to build predictive models of in-vivo behavior, guide formulation development, and make informed decisions throughout the drug discovery and development lifecycle. This systematic approach mitigates risk and ultimately increases the probability of developing a safe and effective therapeutic.
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